2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a fluoroanilino group, and a difluorophenyl group. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, including the introduction of the benzenesulfonyl group and the fluoroanilino group. One common method involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. This reaction forms the intermediate 2-fluoro-N-(benzenesulfonyl)aniline, which is then reacted with 2,4-difluorophenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used fluorinating agent in organic synthesis.
2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide: A structurally similar compound with different substitution patterns.
Uniqueness
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c21-14-10-11-18(17(23)12-14)24-20(26)13-25(19-9-5-4-8-16(19)22)29(27,28)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFVAVMWAAUZHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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